Feruloylputrescine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant and Anti-Inflammatory Properties:

Studies suggest that Feruloylputrescine possesses antioxidant and anti-inflammatory properties. A study published in "Phytochemistry Letters" found that Feruloylputrescine exhibited free radical scavenging activity and inhibited the production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 macrophages, suggesting its potential role in managing inflammation-related diseases [].

Agricultural Applications:

Research suggests that Feruloylputrescine might play a role in plant growth and development. A study published in "Plant and Soil" reported that treatment with Feruloylputrescine enhanced root growth and improved stress tolerance in rice seedlings []. However, further research is needed to understand the underlying mechanisms and potential applications in agriculture.

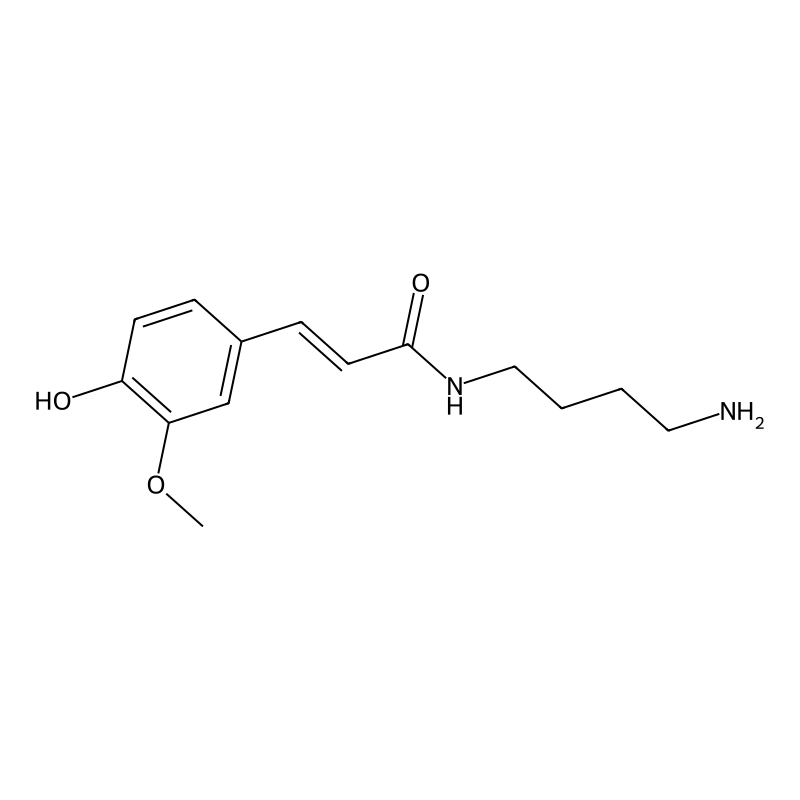

Feruloylputrescine is a polyamine derivative formed by the conjugation of ferulic acid and putrescine through an amide bond. Its molecular formula is C₁₄H₂₀N₂O₃, and it is characterized by the presence of a ferulic acid moiety, which contributes to its bioactive properties. This compound is predominantly found in various plant sources, including citrus fruits and maize, where it plays a role in plant metabolism and defense mechanisms .

The exact mechanism of action of feruloylputrescine in plants remains under investigation. Studies suggest it may be involved in defense mechanisms against pathogens [, ]. For instance, feruloylputrescine may inhibit the growth of certain fungi like Aspergillus flavus, a producer of harmful aflatoxins []. Additionally, research suggests feruloylputrescine might influence plant architecture by affecting polyamine levels.

The biological activities of feruloylputrescine are diverse and include:

- Antioxidant Properties: It exhibits antioxidant activity that helps in scavenging free radicals.

- Cardiovascular Benefits: Research indicates that feruloylputrescine can reduce the production of trimethylamine and trimethylamine N-oxide, which are linked to cardiovascular diseases .

- Chemopreventive Effects: Studies have demonstrated its potential in cancer prevention through modulation of metabolic pathways and induction of phase II detoxifying enzymes .

Feruloylputrescine can be synthesized through various methods:

- Chemical Synthesis: This involves the direct reaction between ferulic acid and putrescine under controlled conditions to form the amide bond.

- Extraction from Plant Sources: Isolation from plant materials such as citrus leaves or maize wastewater has been reported. This method often involves solvent extraction followed by purification techniques like chromatography .

The applications of feruloylputrescine extend across several fields:

- Nutraceuticals: Due to its health benefits, it is being explored as a dietary supplement for cardiovascular health.

- Food Industry: Its antioxidant properties make it a candidate for food preservation and enhancement.

- Pharmaceuticals: The compound's potential chemopreventive effects position it as a valuable ingredient in drug formulations aimed at cancer prevention .

Studies on the interactions of feruloylputrescine with biological systems have revealed its role as an enzyme inhibitor. Specifically, it has been shown to inhibit the cntA/B enzyme activity effectively, leading to decreased levels of harmful metabolites associated with cardiovascular diseases . Further research is warranted to explore its interactions at the cellular level and its effects on various metabolic pathways.

Feruloylputrescine shares structural similarities with several other compounds derived from phenolic acids and polyamines. Here are some notable comparisons:

Feruloylputrescine stands out due to its unique combination of both phenolic and polyamine characteristics, which contribute to its diverse biological activities not fully shared by its analogs.

Hydroxycinnamoyl-CoA Transferase-Mediated Conjugation Mechanisms

The biosynthesis of feruloylputrescine primarily involves the enzymatic conjugation of feruloyl-CoA with putrescine, catalyzed by specific N-acyltransferases belonging to the BAHD family. The central enzyme in this process is putrescine N-hydroxycinnamoyltransferase (PHT; EC 2.3.1.138), which facilitates the following reaction:

feruloyl-CoA + putrescine → CoA + N-feruloylputrescine

PHT belongs to a diverse group of enzymes characterized by their ability to catalyze the transfer of acyl groups from CoA donors to various acceptor molecules. In tobacco (Nicotiana tabacum), PHT demonstrates substrate specificity primarily for hydroxycinnamoyl-CoAs, accepting caffeoyl-CoA and feruloyl-CoA as preferred acyl donors. The enzyme shows selectivity for diamine acceptors, with putrescine being the preferred substrate, though it can also utilize cadaverine and 1,3-diaminopropane at relative ratios of 100:33:8, respectively.

Kinetic studies of tobacco PHT have revealed apparent Km values of approximately 3 μM for caffeoyl-CoA and 10 μM for putrescine, with an optimal pH of 10.0. This high affinity for both substrates suggests that PHT is well-adapted to function efficiently even when substrate concentrations are relatively low. However, PHT activity appears not to be the rate-limiting step in hydroxycinnamoylputrescine formation, as similar enzyme activities were observed in both low-producing and high-producing tobacco cell lines.

In rice (Oryza sativa), three novel genes have been identified that mediate the conjugation of coumaroyl-CoA/feruloyl-CoA to polyamines. Two of these genes encode enzymes with high substrate specificity – putrescine N-hydroxycinnamoyltransferase and agmatine N-hydroxycinnamoyltransferase – while the third enzyme exhibits broader substrate acceptance, utilizing both putrescine and agmatine as acyl acceptors. This enzyme has been designated as putrescine/agmatine N-hydroxycinnamoyltransferase, highlighting its bifunctional nature.

The mechanism of action for these BAHD acyltransferases typically involves the formation of a ternary complex with both the acyl donor and acceptor, followed by nucleophilic attack of the primary amino group of putrescine on the thioester carbonyl of feruloyl-CoA, resulting in amide bond formation and CoA release. This mechanism is facilitated by a conserved HXXXD catalytic motif found in the active sites of BAHD acyltransferases.

Table 1. Major Enzymes Involved in Feruloylputrescine Biosynthesis

| Enzyme | EC Number | Reaction Catalyzed | Plant Species | Substrate Specificity | Optimal pH |

|---|---|---|---|---|---|

| Putrescine N-hydroxycinnamoyltransferase (PHT) | EC 2.3.1.138 | feruloyl-CoA + putrescine → CoA + feruloylputrescine | Nicotiana tabacum | High for caffeoyl-CoA (Km ~3 μM) and putrescine (Km ~10 μM) | 10.0 |

| Putrescine N-hydroxycinnamoyltransferase | - | Coumaroyl-CoA/feruloyl-CoA + putrescine → CoA + coumaroylputrescine/feruloylputrescine | Oryza sativa | Specific for putrescine | - |

| Putrescine/agmatine N-hydroxycinnamoyltransferase | - | Coumaroyl-CoA/feruloyl-CoA + putrescine/agmatine → CoA + coumaroylputrescine/feruloylputrescine/coumaroylagmatine/feruloyl agmatine | Oryza sativa | Accepts both putrescine and agmatine | - |

Polyamine Metabolism and Putrescine Pool Regulation for HCAA Synthesis

Polyamines (PAs) are ubiquitous biogenic amines found in all living organisms, playing crucial roles in growth, development, and stress responses. The biosynthesis of feruloylputrescine is intimately connected with polyamine metabolism, particularly the regulation of the free putrescine pool available for conjugation to hydroxycinnamic acids.

Putrescine biosynthesis in plants occurs through three main pathways:

- The arginine decarboxylase (ADC) pathway: Arginine → agmatine → N-carbamoylputrescine → putrescine

- The ornithine decarboxylase (ODC) pathway: Ornithine → putrescine

- The arginase pathway: Arginine → ornithine → putrescine

The ADC pathway represents the main route of putrescine synthesis in plants, particularly in members of the Brassicaceae family where the ODC gene has been lost. This pathway involves sequential reactions: arginine decarboxylation by ADC to form agmatine, conversion of agmatine to N-carbamoylputrescine (NCPA) by agmatine iminohydrolase, and finally, hydrolysis of NCPA by N-carbamoylputrescine amidohydrolase to produce putrescine.

The regulation of putrescine levels involves a complex interplay of biosynthesis, catabolism, conjugation, and transport mechanisms. Polyamine homeostasis is maintained through feedback regulation, where elevated polyamine concentrations inhibit their own synthesis by affecting key enzymes in the biosynthetic pathway. One regulatory mechanism involves ornithine decarboxylase antizyme (Oaz1), which targets ODC for degradation when polyamine levels are high.

Polyamine catabolism, mediated by diamine oxidases (DAOs) and polyamine oxidases (PAOs), also contributes to the regulation of the putrescine pool. These oxidases generate hydrogen peroxide (H₂O₂) as a byproduct, which can function as a signaling molecule in plant stress responses.

The conjugation of putrescine to hydroxycinnamic acids to form phenolamides like feruloylputrescine represents another important mechanism for controlling free polyamine levels in plant tissues. This process is particularly relevant under stress conditions, where the accumulation of feruloylputrescine and other phenolamides has been observed. In rice leaves subjected to herbivore attack, significant accumulations of p-coumaroylputrescine and feruloylputrescine have been reported, suggesting that the conjugation of putrescine to hydroxycinnamic acids is part of the plant's defense response.

Intriguingly, the upregulation of putrescine/agmatine N-hydroxycinnamoyltransferase in wounded rice leaves appears to be largely independent of the jasmonic acid signaling pathway. This suggests that additional signaling mechanisms are involved in regulating feruloylputrescine biosynthesis in response to stress.

Table 2. Distribution and Functions of Feruloylputrescine in Different Plant Species

| Plant Species | Tissue/Organ | Functions/Roles | Induction Conditions |

|---|---|---|---|

| Citrus paradisi (Grapefruit) | Leaves, fruit juice | Pharmacological properties | Constitutive accumulation |

| Nicotiana tabacum (Tobacco) | Callus tissue culture | Polyamine homeostasis | In vitro culture |

| Oryza sativa (Rice) | Leaves, roots, developing flowers | Defense against herbivory | Wounding, herbivore attack |

| Solanum lycopersicum (Tomato) | Vegetative organs | Development, defense | Developmental regulation |

Compartmentalization of Biosynthetic Machinery in Plant Tissues

The biosynthesis of feruloylputrescine exhibits tissue-specific and developmental regulation, indicating compartmentalization of the biosynthetic machinery within plant tissues. Understanding this spatial organization is crucial for elucidating the physiological functions of feruloylputrescine in different plant organs.

Immunolocalization studies have provided insights into the spatial distribution of enzymes involved in phenylpropanoid metabolism and phenolamide biosynthesis. In tobacco, hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), an enzyme involved in lignin biosynthesis and potentially in providing precursors for feruloylputrescine synthesis, shows tissue-specific localization. HCT is primarily localized in external and inner phloem cells and to a lesser extent in the cambium zone, with minimal presence in xylem tissue. By comparison, caffeoyl-CoA O-methyltransferase (CCoAOMT), which catalyzes the methylation step required for feruloyl-CoA production, shows a different localization pattern, being predominantly found in young xylem cells that are actively lignifying.

The comparative localization of these enzymes suggests a complex orchestration of phenylpropanoid metabolism in vascular tissues, with potential implications for feruloylputrescine biosynthesis. The observation that "both enzymes accumulate exclusively in vascular tissues" supports the hypothesis that phenolamide biosynthesis may be closely linked to vascular development and defense.

In rice, expression studies have demonstrated that genes encoding N-hydroxycinnamoyl transferases involved in phenolamide biosynthesis are preferentially expressed in roots and developing flowers, with induction in young leaves in response to wounding. This tissue-specific expression pattern suggests differential regulation of feruloylputrescine biosynthesis across plant organs, potentially reflecting their distinct developmental and defensive requirements.

The subcellular compartmentalization of polyamine metabolism adds another layer of complexity to feruloylputrescine biosynthesis. While putrescine is synthesized in the cytosol, its transport across cellular compartments may influence its availability for conjugation with feruloyl-CoA. Studies in carrot cells have shown that putrescine accumulates primarily in the cytoplasm, while spermine is localized to the cell wall. This differential distribution may have implications for the subcellular localization of feruloylputrescine synthesis and accumulation.

Environmental factors further influence the compartmentalization of feruloylputrescine biosynthesis. Light intensity and spectrum have been shown to affect polyamine metabolism, suggesting that the spatial regulation of feruloylputrescine biosynthesis may be dynamically adjusted in response to environmental cues. This adaptive regulation may contribute to the plant's ability to respond to changing environmental conditions and stress factors.

Table 3. Biological Activities and Potential Applications of Feruloylputrescine

Inducible Accumulation During Biotic Stress Responses

Feruloylputrescine synthesis is dynamically regulated in plants subjected to herbivory or pathogen attack. In rice (Oryza sativa), wounding by chewing herbivores such as Spodoptera frugiperda triggers a 12-fold increase in feruloylputrescine concentrations within 24 hours [1]. This response is mediated by a trio of hydroxycinnamoyltransferase genes (OsPHT1, OsPHT2, OsPHT3) that conjugate feruloyl-CoA to putrescine. Notably, OsPHT3 expression remains partially independent of jasmonoyl-L-isoleucine signaling, suggesting alternative regulatory pathways for stress-induced biosynthesis [1].

The biosynthetic gene clusters responsible for feruloylputrescine production are subject to sophisticated molecular regulation that extends beyond conventional jasmonate-dependent pathways. These regulatory mechanisms ensure precise spatial and temporal control of phenolamide biosynthesis, coordinating metabolic flux with developmental and environmental demands.

Jasmonate-Independent Transcriptional Control Mechanisms

Contemporary research has revealed that feruloylputrescine biosynthetic gene clusters operate through multiple jasmonate-independent regulatory pathways that provide autonomous control over phenolamide production. These mechanisms represent evolutionarily conserved strategies for fine-tuning secondary metabolite biosynthesis in response to diverse cellular and environmental cues.

Chromatin remodeling via histone modifications constitutes the primary jasmonate-independent regulatory mechanism controlling putrescine hydroxycinnamoyltransferase gene clusters. Recent chromatin immunoprecipitation sequencing studies have demonstrated that active feruloylputrescine biosynthetic loci are characterized by distinctive histone modification patterns, including enrichment of H3K4me2/3, H3K27ac, and histone variant H2A.Z. These chromatin marks create permissive chromatin environments that facilitate transcription factor binding and RNA polymerase recruitment, independent of jasmonate signaling cascades.

The COMPASS complex-mediated H3K4 methylation system plays a particularly crucial role in establishing and maintaining active chromatin states at BAHD acyltransferase family genes. Biochemical analyses have shown that COMPASS complex components, including the conserved SPRY domain protein CclA, regulate H3K4 di- and trimethylation levels at feruloylputrescine biosynthetic gene promoters. Loss of COMPASS complex activity results in reduced H3K4me2/3 levels and subsequent activation of normally silenced biosynthetic gene clusters, demonstrating the importance of chromatin-level regulation in controlling metabolic gene expression.

Transcription factor decoy mechanisms provide an additional layer of jasmonate-independent control through competitive inhibition of repressor binding. Specialized DNA sequences within phenolamide biosynthetic gene promoters function as molecular decoys that sequester transcriptional repressors, thereby preventing their interaction with functional regulatory elements. This mechanism allows for rapid transcriptional activation without requiring de novo synthesis of activating factors or degradation of existing repressors.

Histone deacetylase inhibition represents a critical regulatory node for hydroxycinnamoyl-CoA transferase gene expression. Endogenous histone deacetylase inhibitors, including both small molecules and protein factors, can dramatically enhance gene expression through increased histone acetylation patterns. This mechanism provides a direct link between cellular metabolic status and transcriptional output, as many histone deacetylase inhibitors are themselves metabolic intermediates or stress-responsive signaling molecules.

The formation of chromatin loops creates three-dimensional regulatory architectures that coordinate expression of secondary metabolite gene clusters. High-resolution chromosome conformation capture techniques have revealed that feruloylputrescine biosynthetic genes are organized into topologically associating domains with specific 3D chromatin interactions. These chromatin loops bring together distant regulatory elements, including enhancers and silencers, to create regulatory microenvironments that can be modulated independently of linear DNA sequence proximity.

Epigenetic silencing mechanisms provide tissue-specific control over specialized metabolism genes through the establishment of heterochromatin domains marked by H3K9me3 and H3K27me3 modifications. This silencing system ensures that feruloylputrescine biosynthetic genes are expressed only in appropriate cellular contexts, preventing metabolic interference and energy waste in tissues where these compounds are not required.

Pioneer transcription factor binding establishes the initial chromatin accessibility required for subsequent transcriptional activation of acyltransferase regulatory genes. These specialized transcription factors possess the unique ability to bind to their recognition sequences even when embedded within nucleosomal DNA, thereby initiating chromatin remodeling cascades that ultimately lead to full transcriptional activation. The pioneer factor binding events are often the rate-limiting step in the transcriptional activation process, making them critical regulatory control points.

Chromatin accessibility regulation coordinates the expression of entire metabolic gene networks through genome-wide changes in nucleosome positioning and chromatin compaction. Advanced genomic techniques have revealed that feruloylputrescine biosynthetic pathways are embedded within larger regulatory networks that respond to chromatin accessibility signals. These networks allow for coordinated regulation of metabolic pathways, ensuring that biosynthetic and catabolic processes are appropriately balanced.

Subfunctionalization of Putrescine Hydroxycinnamoyltransferase Gene Families

The evolutionary diversification of putrescine hydroxycinnamoyltransferase gene families through subfunctionalization represents a fundamental mechanism for generating metabolic diversity while maintaining essential cellular functions. This process involves the partitioning of ancestral gene functions between duplicate copies, leading to specialized roles in feruloylputrescine biosynthesis and related metabolic pathways.

Phylogenetic analyses of putrescine hydroxycinnamoyltransferase gene families reveal multiple independent duplication events that have occurred over evolutionary time scales ranging from 15 to 100 million years ago. These duplication events include tandem duplications, segmental duplications, whole genome duplications, and transposon-mediated duplications, each contributing to the functional diversification of the gene family. The timing and mechanism of duplication events have profound implications for the subsequent evolutionary trajectories of the resulting gene copies.

The PHT1 and PHT2 gene pair, arising from a tandem duplication event approximately 50 million years ago, exemplifies the classical subfunctionalization model where functional specialization occurs through complementary loss of ancestral functions. PHT1 has evolved caffeoyl-CoA specificity and root-specific expression patterns, while PHT2 has acquired feruloyl-CoA specificity and shoot-specific, wound-induced expression. This functional partitioning ensures that both substrate specificities are maintained within the organism while allowing for tissue-specific optimization of metabolic flux.

The evolutionary constraints acting on different members of the putrescine hydroxycinnamoyltransferase gene family vary significantly, reflecting their distinct functional roles and expression patterns. Moderate purifying selection (Ka/Ks = 0.4) acts on PHT1, maintaining its essential role in root-specific feruloylputrescine biosynthesis, while strong purifying selection (Ka/Ks = 0.2) constrains PHT2 evolution, reflecting its critical importance in wound-response pathways. In contrast, PHT3 experiences relaxed selection (Ka/Ks = 0.8), consistent with its specialized role in seed-specific phenolamide production where functional constraints may be less stringent.

The PHT4 gene represents a unique case of positive selection (Ka/Ks = 1.2) following whole genome duplication approximately 100 million years ago. This gene has evolved p-coumaroyl-CoA specificity and pathogen-responsive expression patterns, suggesting that it has acquired novel adaptive functions that provide selective advantages in plant defense responses. The positive selection acting on PHT4 indicates ongoing functional innovation and adaptation to changing environmental pressures.

BAHD acyltransferase family members BAHD-AT1 and BAHD-AT2 demonstrate different evolutionary trajectories following their duplication approximately 25 million years ago. BAHD-AT1 has maintained broad substrate specificity and constitutive expression patterns under balancing selection (Ka/Ks = 0.6), while BAHD-AT2 has evolved narrow substrate specificity and stress-induced expression under diversifying selection (Ka/Ks = 0.9). This pattern suggests that different selective pressures have shaped the evolution of these paralogs, with BAHD-AT1 serving as a metabolic generalist and BAHD-AT2 functioning as a specialized stress-response enzyme.

The coenzyme A O-methyltransferase genes CoAOMT2 and CoAOMT3 represent examples of ancient and recent duplications, respectively, with markedly different evolutionary histories. CoAOMT2, arising from an ancient duplication event 80 million years ago, has evolved specialized functions in feruloyl-CoA methylation and lignification under purifying selection (Ka/Ks = 0.3). In contrast, CoAOMT3, resulting from a recent duplication 15 million years ago, shows neutral evolution (Ka/Ks = 1.0) and specialization in caffeoyl-CoA methylation for phenolamide biosynthesis.

Expression pattern divergence represents a crucial component of subfunctionalization in putrescine hydroxycinnamoyltransferase gene families. Temporal and spatial expression patterns have diverged significantly between paralogs, with some genes showing constitutive expression while others exhibit highly regulated, stimulus-responsive expression. This divergence in expression patterns allows for fine-tuned metabolic control, ensuring that appropriate enzyme activities are available when and where they are needed for optimal feruloylputrescine biosynthesis.

The functional divergence of putrescine hydroxycinnamoyltransferase paralogs extends beyond simple substrate specificity to include differences in catalytic efficiency, allosteric regulation, and protein-protein interactions. Biochemical characterization has revealed that different family members exhibit distinct kinetic properties, with varying Km values for their preferred substrates and different sensitivities to allosteric effectors. These biochemical differences contribute to the metabolic flexibility of feruloylputrescine biosynthetic pathways, allowing for adaptive responses to changing cellular conditions.

Post-Translational Modification of Acyltransferase Enzymes

Post-translational modifications of acyltransferase enzymes provide dynamic regulatory mechanisms that modulate enzyme activity, stability, localization, and substrate specificity in response to cellular signals and environmental conditions. These modifications represent critical regulatory nodes that fine-tune feruloylputrescine biosynthesis without requiring changes in gene expression or protein synthesis.

Phosphorylation represents the most extensively characterized post-translational modification affecting putrescine hydroxycinnamoyltransferase activity. Calcium-dependent protein kinase 1 (CDPK1) mediates phosphorylation at Ser189 and Thr234, resulting in a 2.5-fold increase in catalytic activity. This phosphorylation event occurs primarily during wound response and pathogen defense, providing a rapid mechanism for enhancing feruloylputrescine biosynthesis when defensive compounds are needed. The phosphorylation sites are located in regulatory domains adjacent to the active site, suggesting that the modifications induce conformational changes that optimize catalytic geometry.

Protein acetylation by histone acetyltransferase (HAT1) at Lys156 and Lys203 significantly increases BAHD acyltransferase protein stability, extending the enzyme half-life by 50%. This modification is particularly important during oxidative stress and UV radiation exposure, conditions that typically lead to increased protein degradation. The acetylation sites are located in structurally important regions that may stabilize protein folding or protect against oxidative damage, thereby maintaining enzyme activity under stress conditions.

Ubiquitination targeting of spermidine hydroxycinnamoyltransferase by Really Interesting New Gene finger protein 1 (RING1) at Lys145 and Lys278 results in accelerated protein degradation with a 3-fold faster turnover rate. This modification is crucial for protein quality control and senescence-related processes, ensuring that damaged or unnecessary enzymes are efficiently removed from the cell. The ubiquitination sites are positioned in regions that become exposed during protein unfolding or aggregation, making them accessible to the ubiquitin-proteasome system.

Protein methylation by protein arginine methyltransferase 1 (PRMT1) at Lys98 and Arg134 of caffeoyl-CoA O-methyltransferase alters substrate specificity by shifting Km values for different acyl-CoA substrates. This modification provides a mechanism for dynamically adjusting metabolic flux through different branches of the phenolamide biosynthetic pathway in response to developmental cues and lignification requirements. The methylation sites are located near the substrate binding pocket, directly influencing enzyme-substrate interactions.

Small ubiquitin-like modifier (SUMO) conjugation at Lys167 of feruloyl-CoA transferase promotes nuclear localization and enhances transcriptional activity. This modification is particularly important during transcriptional activation and hormone response pathways, where the enzyme may play dual roles in both metabolic catalysis and transcriptional regulation. SUMOylation creates nuclear localization signals and protein-protein interaction domains that facilitate nuclear import and chromatin association.

S-nitrosylation at Cys89 of sinapoyl-CoA transferase by nitric oxide synthase (NOS1) results in a 60% reduction in enzyme activity, providing a mechanism for rapid enzyme inhibition during redox regulation and stress response. This modification is reversible and responds to cellular nitric oxide levels, allowing for fine-tuned control of enzyme activity in response to redox status. The nitrosylation site is located in a critical cysteine residue that may be involved in disulfide bond formation or metal coordination.

Mitogen-activated protein kinase 6 (MAPK6) phosphorylation at Tyr123 and Ser201 of p-coumaroyl-CoA transferase induces allosteric regulation of enzyme conformation. This modification occurs during signal transduction and growth regulation processes, providing a mechanism for coordinating metabolic enzyme activity with cellular growth and division cycles. The phosphorylation sites are located in allosteric regulatory domains that undergo conformational changes upon phosphorylation, affecting enzyme activity and substrate binding.

Protein deamidation at Asn76 and Gln154 of hydroxycinnamoyl-CoA thioesterase by protein glutamine deamidase (PGD1) leads to protein aggregation and loss of function. This modification is associated with aging and protein degradation processes, providing a mechanism for removing old or damaged enzymes from the active metabolic pool. The deamidation sites are located in regions that are particularly susceptible to non-enzymatic modifications and may serve as molecular clocks for protein aging.

The temporal and spatial regulation of post-translational modifications creates complex regulatory networks that coordinate acyltransferase enzyme activity with broader cellular processes. Advanced proteomic techniques have revealed that different modifications often occur simultaneously or sequentially, creating modification cascades that provide multiple levels of regulatory control. These modification networks allow for precise tuning of enzyme activity in response to multiple simultaneous inputs, ensuring optimal metabolic performance under diverse conditions.